Cas no 2377610-06-3 (5-Bromo-2-fluoro-3-methoxyphenylboronic acid)

5-Bromo-2-fluoro-3-methoxyphenylboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its bromo and fluoro substituents enhance reactivity and selectivity, making it valuable in pharmaceutical and agrochemical research. The methoxy group further stabilizes the boronic acid moiety, improving handling and storage stability. This compound exhibits high purity and consistent performance, ensuring reliable results in complex coupling reactions. Its structural features allow for precise functionalization of aromatic systems, facilitating the development of advanced intermediates in organic synthesis. Suitable for use under inert conditions, it is a critical reagent for constructing tailored molecular architectures.
5-Bromo-2-fluoro-3-methoxyphenylboronic acid structure
2377610-06-3 structure
Product Name:5-Bromo-2-fluoro-3-methoxyphenylboronic acid
CAS No:2377610-06-3
MF:C7H7BBrFO3
MW:248.842085123062
MDL:MFCD22421497
CID:5075109
PubChem ID:75537212
Update Time:2026-03-01

5-Bromo-2-fluoro-3-methoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-fluoro-3-methoxyphenylboronic acid
    • (5-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
    • Y2803
    • BS-33538
    • MFCD22421497
    • 2377610-06-3
    • E92287
    • CS-0178002
    • MDL: MFCD22421497
    • Inchi: 1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3
    • InChI Key: IEYWOSLXSOJUJK-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(B(O)O)C=1)F)OC

Computed Properties

  • Exact Mass: 247.96556g/mol
  • Monoisotopic Mass: 247.96556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

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Additional information on 5-Bromo-2-fluoro-3-methoxyphenylboronic acid

Introduction to 5-Bromo-2-fluoro-3-methoxyphenylboronic Acid (CAS No: 2377610-06-3)

5-Bromo-2-fluoro-3-methoxyphenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 2377610-06-3, features a phenyl ring substituted with bromine, fluorine, and methoxy groups, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a boronic acid functional group enhances its utility in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.

The significance of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid lies in its role as a building block for the development of novel therapeutic agents. Boronic acids are well-known for their participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds between boron-containing substrates and aryl or vinyl halides, providing chemists with a powerful tool for constructing intricate organic molecules.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases. 5-Bromo-2-fluoro-3-methoxyphenylboronic acid has been explored as a key intermediate in the synthesis of compounds targeting protein-protein interactions and enzyme inhibition. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other signaling proteins, which are implicated in cancer and inflammatory diseases. The bromine and fluoro substituents on the phenyl ring contribute to the compound's binding affinity and selectivity, making it an attractive candidate for drug discovery efforts.

The methoxy group in 5-Bromo-2-fluoro-3-methoxyphenylboronic acid also plays a crucial role in modulating the electronic properties of the molecule. This substitution pattern can influence both the reactivity and solubility of the compound, making it adaptable for different synthetic pathways. Researchers have leveraged these properties to design derivatives with enhanced pharmacokinetic profiles, improving drug delivery and efficacy.

Advances in computational chemistry have further enhanced the understanding of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid's reactivity. Molecular modeling studies have revealed insights into how the boronic acid moiety interacts with transition metals during cross-coupling reactions. These insights have enabled chemists to optimize reaction conditions, leading to higher yields and purities of desired products. Additionally, computational predictions have helped identify new applications for this compound in areas such as materials science and catalysis.

The pharmaceutical industry has been particularly keen on exploring 5-Bromo-2-fluoro-3-methoxyphenylboronic acid due to its potential in generating lead compounds for drug development. Several academic and industrial groups have reported novel derivatives synthesized from this intermediate that exhibit promising biological activity. For example, researchers have synthesized analogs that show inhibitory effects against bacterial enzymes, contributing to the fight against antibiotic-resistant strains.

Moreover, the agrochemical sector has also shown interest in 5-Bromo-2-fluoro-3-methoxyphenylboronic acid as a precursor for developing new pesticides and herbicides. The unique substitution pattern on the phenyl ring allows for the creation of compounds with specific modes of action against pests and weeds. This has opened up new avenues for sustainable agriculture by providing farmers with more effective and environmentally friendly options.

Looking ahead, the future prospects for 5-Bromo-2-fluoro-3-methoxyphenylboronic acid are promising. Ongoing research aims to expand its applications into emerging fields such as nanotechnology and green chemistry. The compound's ability to participate in modular synthetic strategies makes it an ideal candidate for developing smart materials and sustainable chemical processes.

In conclusion, 5-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS No: 2377610-06-3) is a multifaceted compound with significant potential across multiple domains of chemical research. Its role as an intermediate in cross-coupling reactions, coupled with its adaptability in drug discovery and material science applications, underscores its importance. As scientific understanding continues to evolve, it is likely that new uses for this compound will be uncovered, further solidifying its place as a cornerstone of modern chemical innovation.

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